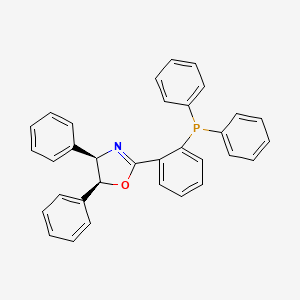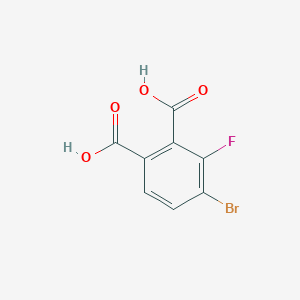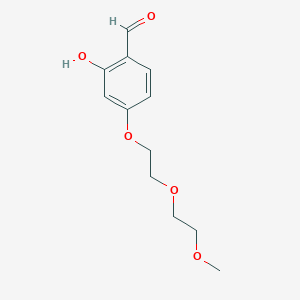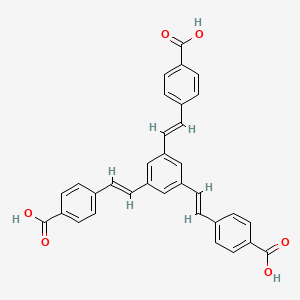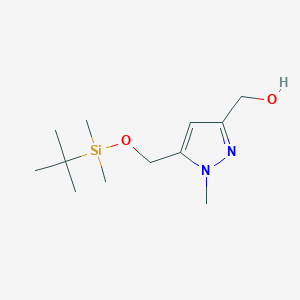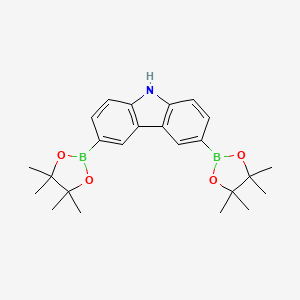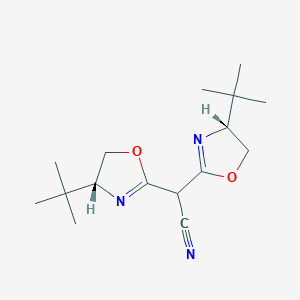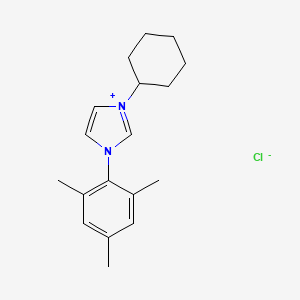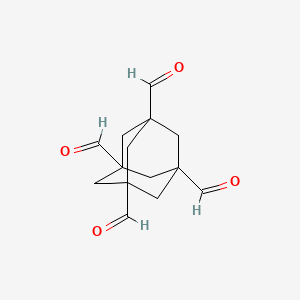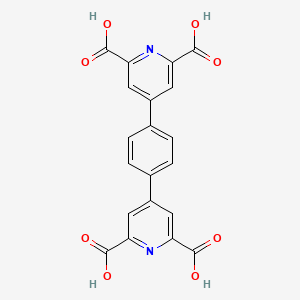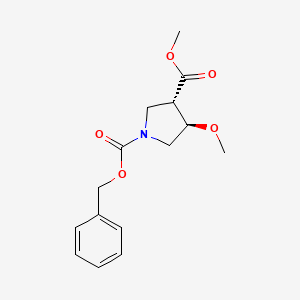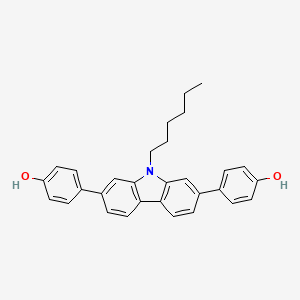
4,4'-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol typically involves the following steps :
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives.
Substitution with Hexyl Group: The hexyl group is introduced at the 9-position of the carbazole core using alkylation reactions.
Attachment of Phenol Groups: The phenol groups are attached at the 2,7-positions through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and carbazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol groups results in quinones, while reduction can yield various hydroxy derivatives .
Scientific Research Applications
4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, while the carbazole core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Diphenyl-9H-carbazole: Similar structure but lacks the hexyl group and phenol substitutions.
4,4’-(9H-carbazole-2,7-diyl)diphenylamine: Contains diphenylamine instead of diphenol groups.
2,7-Dibromo-9-phenyl-9H-carbazole: Substituted with bromine and phenyl groups.
Uniqueness
4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol is unique due to the presence of both hexyl and phenol groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-[9-hexyl-7-(4-hydroxyphenyl)carbazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO2/c1-2-3-4-5-18-31-29-19-23(21-6-12-25(32)13-7-21)10-16-27(29)28-17-11-24(20-30(28)31)22-8-14-26(33)15-9-22/h6-17,19-20,32-33H,2-5,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCDSYXRJVXCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)O)C4=C1C=C(C=C4)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
